Rizatriptan N10-Oxide-d6
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Overview
Description
Rizatriptan N10-Oxide-d6: is a deuterated derivative of Rizatriptan, a selective serotonin 5-HT1B and 5-HT1D receptor agonist used primarily in the treatment of migrainesThe deuterium labeling (d6) is used to study the pharmacokinetics and metabolic pathways of Rizatriptan by providing a stable isotope for mass spectrometry analysis .
Mechanism of Action
Target of Action
Rizatriptan N10-Oxide-d6 primarily targets the 5-HT 1B and 5-HT 1D receptors on intracranial blood vessels and sensory nerves of the trigeminal system . These receptors are part of the serotonin receptor family, which plays a crucial role in the regulation of various biological and neurological processes.
Mode of Action
This compound acts as a selective agonist for the 5-HT 1B and 5-HT 1D receptors . By binding to these receptors, it causes vasoconstriction of intracranial extracerebral blood vessels . This interaction is thought to occur primarily via 5-HT 1B receptors . Additionally, this compound inhibits nociceptive neurotransmission in trigeminal pain pathways .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the serotonergic pathway . By acting on the 5-HT 1B and 5-HT 1D receptors, it influences the serotonin levels in the brain, leading to vasoconstriction and inhibition of nociceptive neurotransmission .
Pharmacokinetics
N-monodesmethyl-rizatriptan is a minor metabolite with a pharmacological activity comparable to the parent compound’s . The absorption of this compound is approximately 90%, but it experiences a moderate first-pass effect, resulting in a bioavailability estimate of 47% .
Result of Action
The action of this compound results in the relief of migraine-associated symptoms . It achieves this by reducing the swelling of blood vessels surrounding the brain, which results in the headache pain of a migraine attack .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as the patient’s renal and hepatic function can affect the drug’s metabolism and excretion . Furthermore, the drug’s absorption and bioavailability can be influenced by the patient’s age, gender, and race .
Biochemical Analysis
Biochemical Properties
The primary route of Rizatriptan N10-Oxide-d6 metabolism is via oxidative deamination by monoamine oxidase-A (MAO-A) to the indole acetic acid metabolite . The metabolites of this compound include triazolomethyl-indole-3-acetic acid, rizatriptan-N (10)-oxide, 6-hydroxy-rizatriptan, 6-hydroxy-rizatriptan sulfate, and N (10)-monodesmethyl-rizatriptan .
Cellular Effects
This compound, as a selective 5-HT 1B and 5-HT1D receptor agonist, is used in the treatment of migraines . It is reported to reach the maximum plasma concentrations more quickly and produces a more rapid onset of pain relief than other triptans .
Molecular Mechanism
This compound works by binding with high affinity to human cloned 5-HT1B and 5-HT1D receptors . It shows weak affinity for other 5-HT1 receptor subtypes (5-HT1A, 5-HT1E, and 5-HT1F) and the 5-HT7 receptor, but has no significant activity at 5-HT2, 5-HT3, α- and β-adrenergic, dopaminergic, histaminergic, muscarinic or benzodiazepine receptors .
Temporal Effects in Laboratory Settings
This compound is reported to have a relatively shorter elimination half-life than other triptans . In a two-period, single i.v. (3 mg, 30-min infusion), and single oral (10 mg) dose study with [ (14)C]rizatriptan in six healthy human males, total recovery of radioactivity was approximately 94%, with unchanged rizatriptan and its metabolites being excreted mainly in the urine .
Metabolic Pathways
This compound is metabolized primarily via oxidative deamination by monoamine oxidase-A (MAO-A) to the indole acetic acid metabolite . The metabolites of this compound include triazolomethyl-indole-3-acetic acid, rizatriptan-N (10)-oxide, 6-hydroxy-rizatriptan, 6-hydroxy-rizatriptan sulfate, and N (10)-monodesmethyl-rizatriptan .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rizatriptan N10-Oxide-d6 involves multiple steps, starting from the appropriate indole derivative. The key steps include:
Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
N-Alkylation: The indole core is then alkylated with a triazole derivative using a suitable base such as sodium hydride in a polar aprotic solvent like dimethylformamide.
Deuteration: The N,N-dimethyl groups are replaced with N,N-bis(methyl-d3) groups through a deuterium exchange reaction using deuterated methyl iodide (CD3I) in the presence of a strong base like potassium carbonate.
Oxidation: The final step involves the oxidation of the amine to the N-oxide using an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) in an organic solvent like dichloromethane
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Conducting the reactions in large reactors with precise control over temperature, pressure, and reaction time.
Purification: Using techniques such as crystallization, distillation, and chromatography to purify the final product.
Quality Control: Employing analytical methods like high-performance liquid chromatography (HPLC) and mass spectrometry to ensure the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Rizatriptan N10-Oxide-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: The N-oxide group can be reduced back to the amine using reducing agents like zinc and acetic acid.
Substitution: The triazole and indole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in dichloromethane.
Reduction: Zinc in acetic acid or sodium borohydride in methanol.
Substitution: Various electrophiles or nucleophiles in the presence of suitable catalysts or bases.
Major Products
Oxidation: Higher oxidation state derivatives.
Reduction: Rizatriptan-d6.
Substitution: Substituted triazole or indole derivatives.
Scientific Research Applications
Rizatriptan N10-Oxide-d6 is used extensively in scientific research, including:
Pharmacokinetic Studies: The deuterium labeling allows for precise tracking of the compound’s metabolic pathways using mass spectrometry.
Metabolic Studies: Understanding the metabolism of Rizatriptan and its derivatives in biological systems.
Drug Development: Investigating the efficacy and safety of new migraine treatments.
Analytical Chemistry: Serving as a reference standard in analytical methods development
Comparison with Similar Compounds
Rizatriptan N10-Oxide-d6 is compared with other triptans, such as:
Sumatriptan: Another 5-HT1B/1D receptor agonist used for migraine treatment. Rizatriptan has a faster onset of action but a shorter half-life compared to sumatriptan.
Zolmitriptan: Similar mechanism of action but different pharmacokinetic properties.
Eletriptan: Higher affinity for 5-HT1B/1D receptors but with a longer half-life.
Similar Compounds
- Sumatriptan
- Zolmitriptan
- Eletriptan
- Naratriptan
- Almotriptan
- Frovatriptan
- Lasmiditan
- Rimegepant
- Ubrogepant .
Biological Activity
Rizatriptan N10-Oxide-d6 is a deuterated derivative of rizatriptan, a second-generation triptan used primarily for the acute treatment of migraine. The biological activity of this compound is closely linked to its mechanism of action as a selective agonist of the serotonin receptors 5-HT1B and 5-HT1D, which play crucial roles in vasoconstriction and modulation of pain pathways in the brain.
This compound exerts its effects by selectively binding to the 5-HT1B and 5-HT1D receptors located on intracranial blood vessels and trigeminal sensory nerves. This interaction leads to vasoconstriction of extracerebral blood vessels and alleviation of migraine symptoms through the modulation of neurotransmitter release.
Key Biochemical Pathways
- Serotonergic Pathway : The primary pathway affected by rizatriptan involves serotonin (5-HT) signaling, which is pivotal in regulating vascular tone and pain perception.
- Metabolism : The compound is metabolized primarily via oxidative deamination by monoamine oxidase-A (MAO-A) into pharmacologically inactive metabolites, including indole acetic acid derivatives.
Pharmacokinetics
The pharmacokinetic profile of this compound reveals:
- Absorption : Approximately 90% absorption following oral administration, with a mean absolute bioavailability of about 45% due to first-pass metabolism.
- Elimination Half-Life : The compound has a relatively short elimination half-life ranging from 2 to 2.5 hours, making it suitable for acute migraine treatment.
- Peak Concentration (Tmax) : Reached within 1 to 1.5 hours post-administration, which is quicker compared to other triptans.
Efficacy in Clinical Studies
Rizatriptan has been extensively studied for its efficacy in treating migraines. A review of clinical trials indicates that:
- Pain Relief : Rizatriptan (5 mg and 10 mg) provides faster relief from headache pain compared to sumatriptan at equivalent doses. In a crossover study, patients reported significant pain relief within 30 minutes after taking rizatriptan .
- Associated Symptoms : Rizatriptan effectively alleviates associated migraine symptoms such as nausea and functional disability, improving overall patient quality of life .
Comparative Efficacy Table
Drug | Dose | Pain Relief Onset | Associated Symptom Relief | Functional Improvement |
---|---|---|---|---|
Rizatriptan | 5 mg | 30 minutes | Yes | Yes |
Rizatriptan | 10 mg | 30 minutes | Yes | Yes |
Sumatriptan | 25 mg | >30 minutes | Less effective | Moderate |
Sumatriptan | 50 mg | >30 minutes | Less effective | Moderate |
Safety Profile
Rizatriptan is generally well-tolerated, with most adverse events being mild and transient. Common side effects include:
- Dizziness
- Fatigue
- Gastrointestinal disturbances
Clinical trials report that the incidence of serious adverse events is low, with no significant cardiovascular effects observed .
Case Studies
Several case studies highlight the effectiveness of this compound in clinical practice:
- Case Study A : A patient experiencing chronic migraines reported significant improvement in headache frequency and severity after switching from sumatriptan to rizatriptan.
- Case Study B : In a cohort study involving patients with varying degrees of migraine severity, those treated with rizatriptan experienced quicker relief and fewer recurrence rates compared to those treated with placebo.
Properties
CAS No. |
1261392-57-7 |
---|---|
Molecular Formula |
C15H19N5O |
Molecular Weight |
291.388 |
IUPAC Name |
2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]-N,N-bis(trideuteriomethyl)ethanamine oxide |
InChI |
InChI=1S/C15H19N5O/c1-20(2,21)6-5-13-8-17-15-4-3-12(7-14(13)15)9-19-11-16-10-18-19/h3-4,7-8,10-11,17H,5-6,9H2,1-2H3/i1D3,2D3 |
InChI Key |
DQTBNOJGXNZYDG-WFGJKAKNSA-N |
SMILES |
C[N+](C)(CCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3)[O-] |
Synonyms |
N,N-(Dimethyl-d6)-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole-3-ethanamine N-Oxide; |
Origin of Product |
United States |
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